molecular formula C16H13ClN2O4S3 B4780478 N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide

N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide

Cat. No. B4780478
M. Wt: 428.9 g/mol
InChI Key: HHWKLRYZCLNCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide, also known as compound 15, is a small molecule inhibitor that has shown promise in the treatment of cancer.

Mechanism of Action

Compound 15 inhibits the activity of a protein kinase called Aurora A. This protein plays a critical role in cell division, and its overexpression is associated with the development of cancer. By inhibiting Aurora A, N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
Compound 15 has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. However, N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 has not been shown to have any significant effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 in lab experiments is its specificity for Aurora A. This allows researchers to study the role of this protein in cancer development and progression. However, one limitation is that N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15. One area of interest is the development of more potent and selective inhibitors of Aurora A. In addition, researchers are exploring the use of N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 in combination with other drugs to improve its efficacy. Finally, there is interest in studying the effects of N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide 15 on cancer stem cells, which are thought to play a critical role in cancer recurrence and resistance to therapy.

Scientific Research Applications

Compound 15 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as paclitaxel and cisplatin.

properties

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S3/c17-12-3-1-4-14(11-12)19-25(20,21)15-8-6-13(7-9-15)18-26(22,23)16-5-2-10-24-16/h1-11,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWKLRYZCLNCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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